molecular formula C9H7Cl3O B3092474 1-(2,4,6-Trichlorophenyl)propan-2-one CAS No. 1228284-86-3

1-(2,4,6-Trichlorophenyl)propan-2-one

Cat. No. B3092474
Key on ui cas rn: 1228284-86-3
M. Wt: 237.5 g/mol
InChI Key: SSGBVBPQZPYPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258169B2

Procedure details

To the stirred solution of 1,3,5-trichloro-2-((E)-2-nitro-propenyl)-benzene (5 g, 18.72 mmol) in H2O (20 ml) and MeOH (60 ml), iron powder (2.355 g, 42.12 mmoles) and conc. HCl (11.5 ml, 112 mmol) was added at ambient temperature under nitrogen environment. The reaction mixture was stirred at 70° C. for 1 hour. After 1 hour additional iron powder (2.355 g, 42.12 mmoles) and conc. HCl (11.5 ml, 112 mmol) was added, while stirring was continued for 2 hours at 70° C. After completion of the reaction, (confirmed by TLC) reaction mass was cooled to ambient temperature and MeOH was evaporated. The resulting residue was diluted with water and extracted with ethyl acetate (3×80 ml). Combined ethyl acetate layer was washed with water and brine and dried over anhydrous Na2SO4. The organic layer was concentrated under vacuum. The crude material was purified by column chromatography (silicagel 60-120μ mesh, hexane/ethylacetate 95:5) to afford 3.7 g (83.3% of theory) of 1-(2,4,6-Trichloro-phenyl)-propan-2-one.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.355 g
Type
catalyst
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.355 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1/[CH:10]=[C:11](/[N+]([O-])=O)\[CH3:12].Cl.[OH2:17]>CO.[Fe]>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10][C:11](=[O:17])[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)\C=C(/C)\[N+](=O)[O-]
Name
Quantity
11.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
2.355 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.355 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring
WAIT
Type
WAIT
Details
was continued for 2 hours at 70° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, (confirmed by TLC) reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
MeOH was evaporated
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 ml)
WASH
Type
WASH
Details
Combined ethyl acetate layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (silicagel 60-120μ mesh, hexane/ethylacetate 95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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